molecular formula C22H15F2N7O B2443919 3-fluoro-N-(1-(1-(4-fluorophenyl)-1H-pyrazolo[3,4-d]pyrimidin-4-yl)-3-methyl-1H-pyrazol-5-yl)benzamide CAS No. 1007085-04-2

3-fluoro-N-(1-(1-(4-fluorophenyl)-1H-pyrazolo[3,4-d]pyrimidin-4-yl)-3-methyl-1H-pyrazol-5-yl)benzamide

Cat. No. B2443919
CAS RN: 1007085-04-2
M. Wt: 431.407
InChI Key: YNEJPJQESJNHRM-UHFFFAOYSA-N
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Description

The compound “3-fluoro-N-(1-(1-(4-fluorophenyl)-1H-pyrazolo[3,4-d]pyrimidin-4-yl)-3-methyl-1H-pyrazol-5-yl)benzamide” belongs to the class of organic compounds known as phenylpyrazoles . These are compounds containing a phenylpyrazole skeleton, which consists of a pyrazole bound to a phenyl group .


Synthesis Analysis

The synthesis of similar compounds has been reported in the literature. For instance, a series of novel pyrimidin-4-amine derivatives containing a 5-(trifluoromethyl)-1,2,4-oxadiazole moiety were designed and synthesized . Their structures were confirmed by 1H NMR, 13C NMR, and HRMS .


Molecular Structure Analysis

The molecular structure of similar compounds has been analyzed using various techniques. For instance, the structure of Benzamide, N-(4-fluorophenyl)-3-bromo- was confirmed using 1H NMR, 13C NMR, and HRMS .


Chemical Reactions Analysis

The chemical reactions involving similar compounds have been studied. For instance, Fluorinated Pyrazoles have been studied for their synthesis and applications . A particular emphasis is devoted to a detailed consideration of reaction mechanisms .


Physical And Chemical Properties Analysis

The physical and chemical properties of similar compounds have been analyzed. For instance, the properties of Benzamide, N-(4-fluorophenyl)-3-bromo- were analyzed using various techniques .

Scientific Research Applications

Synthesis and Chemical Properties

Researchers have developed new routes for synthesizing benzamide-based 5-aminopyrazoles and their fused heterocycles, demonstrating remarkable antiviral activities, particularly against the avian influenza virus (H5N1). These compounds, including derivatives of pyrazolo[1,5-a]pyrimidine and pyrazolo[5,1-c][1,2,4]triazine, were synthesized through reactions involving benzoyl isothiocyanate, malononitrile, alkyl halides, and hydrazine. Their structures were confirmed using mass spectroscopy, 1H NMR, IR, and X-ray analysis, showing significant antiviral activities in vitro (Hebishy et al., 2020).

Biological Evaluation and Antitumor Activities

Novel heterocyclic compounds synthesized from enaminones have been evaluated for their antimicrobial and in vitro anticancer activities, showcasing potential against HepG2 and MCF-7 cell lines. Molecular docking studies of these compounds, particularly those involving pyrazolo[5,1-c][1,2,4]triazine derivatives, investigated their interactions with various proteins, suggesting mechanisms for their antimicrobial activity (Fahim et al., 2021).

Application in Neurodegenerative Disease Treatment

A diverse set of 3-aminopyrazolo[3,4-d]pyrimidinones was designed and synthesized, leading to the discovery of potent and selective inhibitors of phosphodiesterase 1 (PDE1). These inhibitors, particularly ITI-214, showed picomolar inhibitory potency, excellent selectivity against all other PDE families, and efficacy in vivo. ITI-214 is under clinical development for the treatment of cognitive deficits associated with schizophrenia, Alzheimer's disease, and other central nervous system disorders (Li et al., 2016).

Imaging Agent Development for Neurodegenerative Disorders

Synthesis and biological evaluation of substituted imidazo[1,2-a]pyridines and pyrazolo[1,5-a]pyrimidines have been conducted for studying the peripheral benzodiazepine receptor using positron emission tomography (PET). These studies aim to develop imaging agents for neurodegenerative disorders, highlighting the significance of these compounds in tracing and understanding disease progression (Fookes et al., 2008).

Mechanism of Action

The mechanism of action of similar compounds has been studied. For instance, Fluorinated Pyrazoles play an important role in medicinal chemistry, drug discovery, agrochemistry, coordination chemistry, and organometallic chemistry .

Safety and Hazards

The safety and hazards of similar compounds have been studied. For instance, 3-(4-Fluorophenyl)propanoic acid is harmful by inhalation, in contact with skin, and if swallowed . It is also harmful to aquatic life with long-lasting effects .

Future Directions

The future directions of research involving similar compounds have been discussed. For instance, the National Medical Products Administration (NMPA) approved the investigational new drug (IND) application of Hu7691 based on the superior results of safety property, pharmacokinetic profile, and in vivo efficacy .

properties

IUPAC Name

3-fluoro-N-[2-[1-(4-fluorophenyl)pyrazolo[3,4-d]pyrimidin-4-yl]-5-methylpyrazol-3-yl]benzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H15F2N7O/c1-13-9-19(28-22(32)14-3-2-4-16(24)10-14)31(29-13)21-18-11-27-30(20(18)25-12-26-21)17-7-5-15(23)6-8-17/h2-12H,1H3,(H,28,32)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YNEJPJQESJNHRM-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=NN(C(=C1)NC(=O)C2=CC(=CC=C2)F)C3=NC=NC4=C3C=NN4C5=CC=C(C=C5)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H15F2N7O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

431.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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